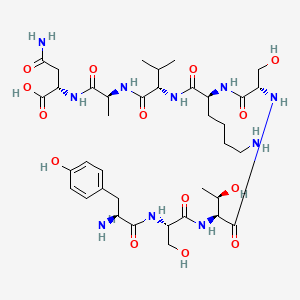![molecular formula C12H11N3O B12631150 4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile CAS No. 918413-82-8](/img/structure/B12631150.png)
4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is a complex organic compound featuring an imidazole ring, a benzonitrile group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile typically involves the condensation of 1H-imidazole with 4-chloromethylbenzonitrile, followed by subsequent steps to introduce the hydroxyl group. One common method involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid
- (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
Uniqueness
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile group allows for versatile applications in various fields, setting it apart from other similar compounds .
特性
CAS番号 |
918413-82-8 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-15-8-14-7-11(15)12(16)10-4-2-9(6-13)3-5-10/h2-5,7-8,12,16H,1H3/t12-/m1/s1 |
InChIキー |
IECJLKDQPXYAOB-GFCCVEGCSA-N |
異性体SMILES |
CN1C=NC=C1[C@@H](C2=CC=C(C=C2)C#N)O |
正規SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


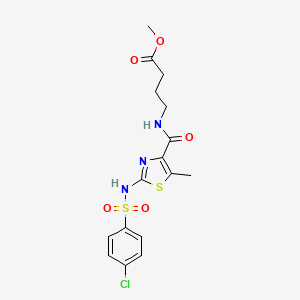
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
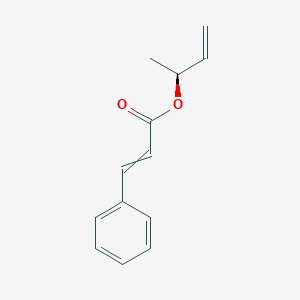

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)
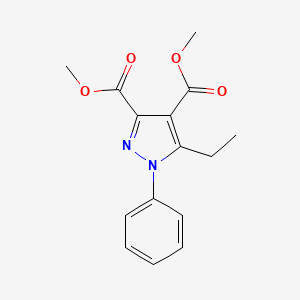
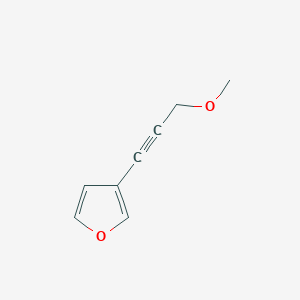
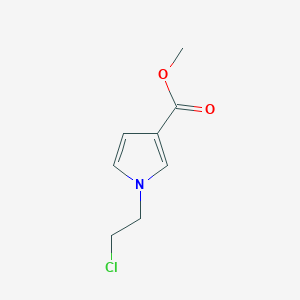
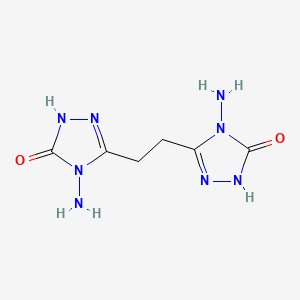
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)

